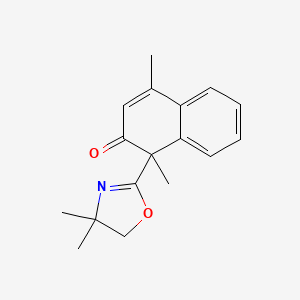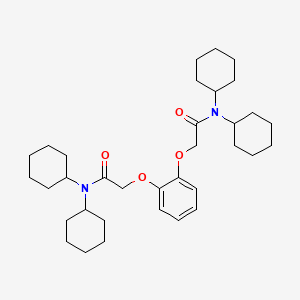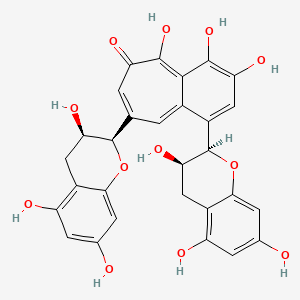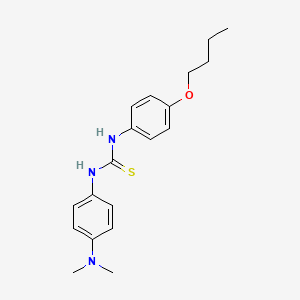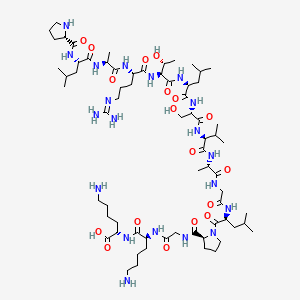
Syntide-2
描述
Syntide-2: 是一种合成肽,主要被识别为钙/钙调蛋白依赖性蛋白激酶 II (CaMKII) 的底物。由于其特定的序列,该化合物被广泛应用于生物化学和细胞生物学研究,使其能够与某些蛋白激酶相互作用。 This compound 的序列为 Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys .
科学研究应用
化学: Syntide-2 用作模型底物,用于研究各种激酶的特异性和活性。它有助于了解磷酸化机制以及激酶在细胞信号传导中的作用。
生物学: 在细胞生物学中,this compound 用于研究信号转导通路。它作为一种工具,用于解剖 CaMKII 和 PKC 在各种细胞过程中的作用,包括细胞生长、分化和凋亡。
医学: this compound 在激酶活性测定中的作用使其在药物发现和开发中具有价值。它用于筛选潜在的激酶抑制剂,这可能导致治疗癌症和神经退行性疾病等疾病的新型治疗剂。
工业: 在生物技术行业中,this compound 用于开发诊断试剂盒和研究工具。 其特征明确的序列和反应性使其成为各种分析技术的可靠标准 .
作用机制
Syntide-2 通过作为 CaMKII 和 PKC 的底物发挥作用。当这些激酶磷酸化 this compound 时,它们将磷酸基团从三磷酸腺苷 (ATP) 转移到肽中的特定丝氨酸或苏氨酸残基。这种磷酸化事件是许多细胞过程中的关键调节机制。 This compound 的分子靶标包括 CaMKII 和 PKC 的活性位点,肽在那里结合并发生磷酸化 .
生化分析
Biochemical Properties
Syntide-2 interacts with CaMKII, a key enzyme in biochemical reactions . It selectively inhibits the gibberellin (GA) response, leaving constitutive and abscisic acid-regulated events unaffected .
Cellular Effects
The effects of this compound on cells are primarily mediated through its interaction with CaMKII . By inhibiting the GA response, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with CaMKII . This leads to the inhibition of the GA response, which can result in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with CaMKII
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely mediated through its interactions with CaMKII
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are likely influenced by its interactions with CaMKII . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件: Syntide-2 使用固相肽合成 (SPPS) 合成,这种方法可以将氨基酸依次添加到不断增长的肽链中。该过程通常包括以下步骤:
第一个氨基酸的连接: 到固体树脂上。
脱保护: 氨基酸反应基团的脱保护。
偶联: 序列中下一个氨基酸的偶联。
重复: 脱保护和偶联步骤,直到组装完整的肽序列。
裂解: 肽从树脂上裂解,并最终对侧链进行脱保护。
工业生产方法: 在工业环境中,this compound 的合成遵循类似的原则,但规模更大。自动肽合成器通常用于提高效率和一致性。 该过程涉及严格的纯化步骤,通常使用高效液相色谱 (HPLC) 来确保最终产品的纯度和质量 .
化学反应分析
反应类型: Syntide-2 主要经历磷酸化反应,其中磷酸基团由 CaMKII 等激酶添加到肽中。该反应对于研究激酶活性和信号通路至关重要。
常用试剂和条件:
激酶: CaMKII 和蛋白激酶 C (PKC) 通常用于磷酸化 this compound。
缓冲液: 磷酸盐缓冲盐水 (PBS) 或 Tris 缓冲盐水 (TBS) 用于在反应过程中维持 pH 值。
辅助因子: 钙离子 (Ca²⁺) 和钙调蛋白对于 CaMKII 活性至关重要。
主要产物: 磷酸化反应的主要产物是 this compound 的磷酸化形式,可以使用质谱法或蛋白质印迹法等技术进行分析 .
相似化合物的比较
类似化合物:
Syntide-1: 另一种用于 CaMKII 的合成肽底物,其序列与 Syntide-2 不同。
糖原合成酶肽-2: 用于 CaMKII 的底物,与糖原合成酶上的磷酸化位点同源。
Kemptide: 用于蛋白激酶 A (PKA) 的合成肽底物,用于类似的激酶活性测定。
This compound 的独特性: this compound 由于其特定的序列而独一无二,使其成为 CaMKII 的优选底物。它能够选择性地与 CaMKII 和 PKC 相互作用,从而可以精确研究这些激酶在细胞信号传导中的作用。与其他底物不同,this compound 的序列提供了疏水和亲水残基的平衡,增强了其在水性环境中的溶解度和反应性。
属性
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H122N20O18/c1-35(2)29-46(83-57(95)42-21-16-26-73-42)60(98)77-40(10)56(94)81-44(22-17-27-74-68(71)72)59(97)87-54(41(11)90)65(103)84-47(30-36(3)4)61(99)85-49(34-89)62(100)86-53(38(7)8)64(102)78-39(9)55(93)75-32-52(92)80-48(31-37(5)6)66(104)88-28-18-23-50(88)63(101)76-33-51(91)79-43(19-12-14-24-69)58(96)82-45(67(105)106)20-13-15-25-70/h35-50,53-54,73,89-90H,12-34,69-70H2,1-11H3,(H,75,93)(H,76,101)(H,77,98)(H,78,102)(H,79,91)(H,80,92)(H,81,94)(H,82,96)(H,83,95)(H,84,103)(H,85,99)(H,86,100)(H,87,97)(H,105,106)(H4,71,72,74)/t39-,40-,41+,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRRWBNPNUBDD-TYKVATLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H122N20O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148504 | |
| Record name | Syntide-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1507.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108334-68-5 | |
| Record name | Syntide-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108334685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Syntide-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70148504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




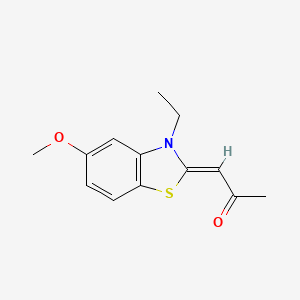
![4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenol;hydrochloride](/img/structure/B1682777.png)
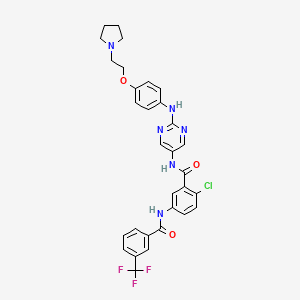
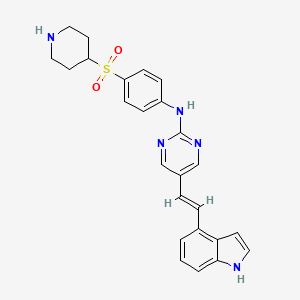
![ethyl 2-(furan-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1682781.png)
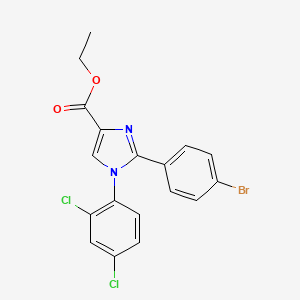
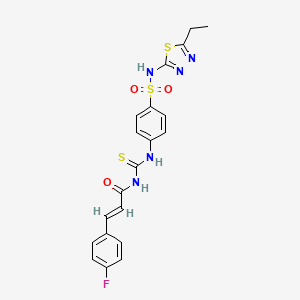
![N-(1,1-Dimethylethyl)-3-[[5-methyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]benzenesulfonamide](/img/structure/B1682787.png)
